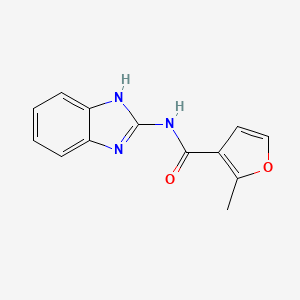
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSMA is a member of the sulfonylurea family of herbicides and is commonly used as a selective post-emergence herbicide in agriculture. However, the focus of
作用機序
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide exerts its effects on cancer cells by inhibiting the activity of enzymes involved in the cell cycle and DNA replication. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been found to affect various biochemical and physiological processes in cancer cells. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide inhibits the activity of enzymes involved in energy metabolism, leading to a decrease in ATP production. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide also disrupts the redox balance in cancer cells, leading to oxidative stress and cell death.
実験室実験の利点と制限
The advantages of using N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments include its potent activity against cancer cells, its ability to enhance the efficacy of chemotherapy drugs, and its relatively low toxicity compared to other cancer drugs. However, the limitations of using N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments include its potential toxicity to non-cancerous cells and the need for further studies to determine optimal dosages and treatment regimens.
将来の方向性
There are several future directions for research on N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One potential direction is to investigate the use of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in combination with other cancer drugs to enhance their efficacy. Another direction is to study the potential use of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in cancer treatment.
合成法
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be synthesized by reacting N-methyl-N-(3-nitrophenyl)glycinamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide as a white crystalline solid.
科学的研究の応用
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been studied for its potential use in cancer treatment. Studies have shown that N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Furthermore, N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to enhance the efficacy of chemotherapy drugs when used in combination with them.
特性
IUPAC Name |
N-methyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-11-10(14)7-12(19(2,17)18)8-4-3-5-9(6-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSYGFRCZZSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)


![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)





![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)
